N,N-Diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is a synthetic compound belonging to the class of benzoxazines, which are characterized by their unique bicyclic structure. This compound has garnered attention due to its potential pharmacological applications, particularly in the field of neuroscience as a serotonin receptor antagonist.
N,N-Diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is classified as:
The synthesis of N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride typically involves several key steps:
The synthesis can be optimized using various catalysts and solvents to improve yield and enantioselectivity. For instance, palladium-catalyzed reactions have been employed to facilitate the formation of chiral centers in some derivatives .
The molecular formula for N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is C13H19ClN2O2. The structure features a benzoxazine ring fused with a carboxamide group and two ethyl groups attached to the nitrogen atom.
The molecular structure is characterized by:
N,N-Diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride can participate in various chemical reactions:
These reactions can be carried out under controlled conditions using standard organic synthesis techniques such as refluxing in solvents or using microwave-assisted synthesis for improved efficiency.
The mechanism of action for N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride primarily involves its interaction with serotonin receptors:
Research indicates that certain derivatives exhibit high affinity for these receptors (Ki values in nanomolar range), suggesting potent pharmacological effects .
N,N-Diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is typically a solid at room temperature with specific melting points depending on purity and crystallization conditions.
Key chemical properties include:
Relevant data from studies indicate that variations in substituents can significantly alter these properties .
N,N-Diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride has potential applications in:
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic system in drug design, characterized by a fused benzene and oxazine ring. This core structure confers distinctive physicochemical properties, including:
Table 1: Impact of Benzoxazine Core Substituents on Biological Activity
Substituent Position | Functional Group | Biological Activity | Molecular Target |
---|---|---|---|
C2 | Carboxamide | Enhanced receptor binding affinity | TXA2/IP receptors [4] |
C7 | Methoxy | Increased anticancer potency | Tubulin/Multikinases [7] |
C4 | Aryl | Dual-target activity (TXA2 antagonist/IP agonist) | Cardiovascular system [4] |
C3 | Hydroxyl | Improved solubility & metabolic stability | Broad-spectrum [7] |
The scaffold’s versatility is evidenced by its presence in compounds spanning multiple therapeutic areas: In oncology, 4-aryl-3,4-dihydro-2H-1,4-benzoxazines inhibit cancer cell proliferation (e.g., compound 14f with IC~50~ = 7.84–16.2 µM against prostate, breast, and pancreatic cell lines) by disrupting tubulin polymerization and kinase signaling [7]. Cardiovascular applications leverage the core’s ability to support dual-target ligands, exemplified by derivatives acting concurrently as thromboxane A2 receptor antagonists and prostacyclin receptor agonists [4].
The evolution of benzoxazine derivatives in neurotransmitter modulation began with structural simplifications of complex natural products. Key milestones include:
Table 2: Historical Progression of Key Benzoxazine Derivatives
Time Period | Structural Innovation | Therapeutic Application | Reference Compound |
---|---|---|---|
1990-2000 | Unsubstituted benzoxazine core | Initial serotonin receptor screening | 3,4-Dihydro-2H-1,4-benzoxazine |
2000-2010 | C2-Carboxamide derivatives | Dual TXA2 antagonist/IP agonist development | Compound 7 (N-methyl-D-glucamine salt) [4] |
2010-Present | 4-Aryl-7-alkoxy dihydrobenzoxazines | Multitarget anticancer agents | 14f (IC~50~ = 7.84 µM, PC-3 cells) [7] |
Modern derivatives exploit para-amino substitutions on the C4-aryl ring, significantly enhancing anticancer activity through interactions with DNA minor grooves and topoisomerase II catalytic domains [7]. Concurrently, C7 methoxylation improves cell permeability in central nervous system (CNS)-targeted agents, addressing earlier limitations in blood-brain barrier traversal [7].
The strategic incorporation of N,N-diethyl groups into the carboxamide moiety (yielding N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride) addresses multiple pharmacological parameters:
Table 3: Comparative Biological Effects of Carboxamide Substituents
Carboxamide Substituent | Lipophilicity (log P) | Microsomal Stability (% remaining) | Binding Affinity (K~i~, nM) |
---|---|---|---|
N,N-Dimethyl | 1.8 | 45% | 320 (5-HT~1A~) |
N,N-Diethyl | 2.9 | 73% | 112 (5-HT~1A~) |
N-Methyl-N-propyl | 2.7 | 65% | 185 (5-HT~1A~) |
N-Phenyl | 3.5 | 28% | 420 (5-HT~1A~) |
Structure-activity relationship (SAR) analyses demonstrate that elongation beyond ethyl (e.g., N,N-dipropyl) diminishes activity due to suboptimal steric fit, while branched chains (e.g., N-isopropyl) disrupt conformational alignment. Hydrochloride salt formation (as in the target compound) enhances aqueous solubility to >50 mg/mL, addressing formulation challenges associated with free bases [5] [6]. The electron-donating effect of ethyl groups further stabilizes the amide bond against hydrolytic cleavage, extending plasma half-life to >6 hours in pharmacokinetic studies [7]. These deliberate molecular modifications establish N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride as a versatile pharmacophore for CNS and cardiovascular therapeutics.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: